
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-, also known by its chemical name with the molecular formula C23H38N2O5, is a compound with a molecular weight of 422.6 g/mol. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(22The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Properties
CAS No. |
125075-54-9 |
|---|---|
Molecular Formula |
C23H38N2O5 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3S,4R)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-8-11-21(26)25-16-22(27)24-15-18-17(19-13-14-20(18)30-19)10-7-5-6-9-12-23(28)29/h5,7,17-20H,2-4,6,8-16H2,1H3,(H,24,27)(H,25,26)(H,28,29)/b7-5-/t17-,18+,19-,20+/m0/s1 |
InChI Key |
OPZODFCEYJMBAM-QRZISYOPSA-N |
SMILES |
CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
Isomeric SMILES |
CCCCCCC(=O)NCC(=O)NC[C@H]1[C@H]2CC[C@@H]([C@H]1C/C=C\CCCC(=O)O)O2 |
Canonical SMILES |
CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
Synonyms |
7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid SQ 26538 SQ 28053 SQ 29548 SQ-26,538 SQ-26538 SQ-28053 SQ-29548 SQ26,538 SQ26538 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


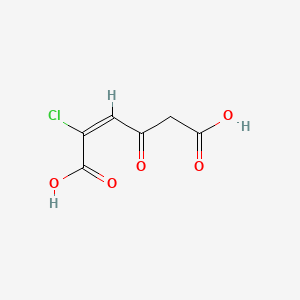
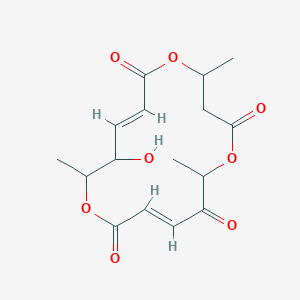
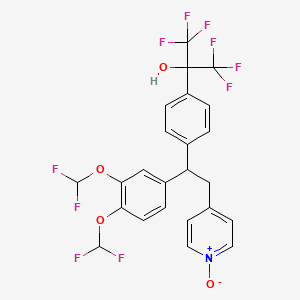
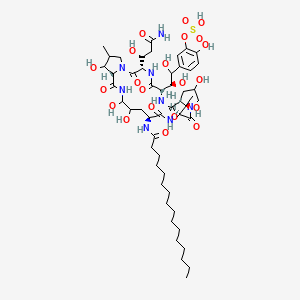

![5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B1244427.png)
![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)

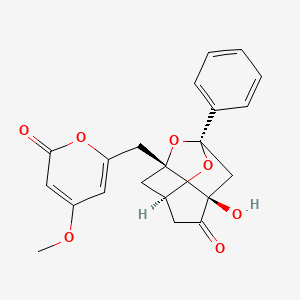
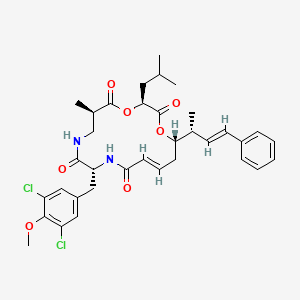
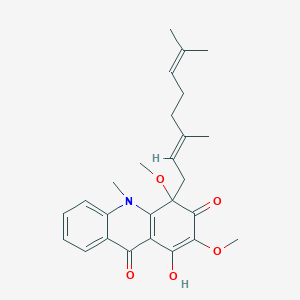
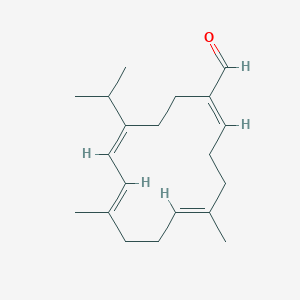
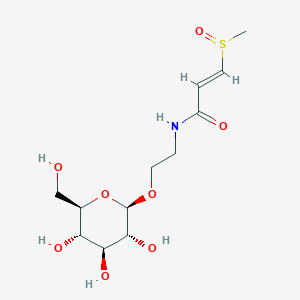
![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)
